![molecular formula C28H44N2 B14236731 N~2~,N~3~-Bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diamine CAS No. 355376-23-7](/img/structure/B14236731.png)
N~2~,N~3~-Bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~3~-Bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diamine is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of two 2,6-di(propan-2-yl)phenyl groups attached to a butane-2,3-diamine backbone. Its molecular formula is C26H40N2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2,N~3~-Bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diamine typically involves the reaction of 2,6-di(propan-2-yl)aniline with butane-2,3-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N2,N~3~-Bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, alkylating agents; carried out under controlled temperature and pressure.
Major Products: The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
N~2~,N~3~-Bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N2,N~3~-Bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diamine exerts its effects involves its interaction with molecular targets such as enzymes and metal ions. The compound can chelate metal ions, thereby inhibiting enzymes like cytochrome c oxidase. This inhibition can lead to alterations in cellular respiration and other metabolic pathways .
Comparison with Similar Compounds
N,N′-Bis(2,6-diisopropylphenyl)ethylenediamine: Similar in structure but with an ethylenediamine backbone instead of butane-2,3-diamine.
2,3-Bis(2,6-diisopropylphenylimino)butane: Another related compound with imino groups instead of amine groups.
Uniqueness: N2,N~3~-Bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diamine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its ability to form stable complexes with metal ions and participate in diverse chemical reactions makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
355376-23-7 |
|---|---|
Molecular Formula |
C28H44N2 |
Molecular Weight |
408.7 g/mol |
IUPAC Name |
2-N,3-N-bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diamine |
InChI |
InChI=1S/C28H44N2/c1-17(2)23-13-11-14-24(18(3)4)27(23)29-21(9)22(10)30-28-25(19(5)6)15-12-16-26(28)20(7)8/h11-22,29-30H,1-10H3 |
InChI Key |
WIIBJIWFMHRYQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(C)C(C)NC2=C(C=CC=C2C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(3-Ethenylphenyl)ethyl]pyrrolidine](/img/structure/B14236653.png)
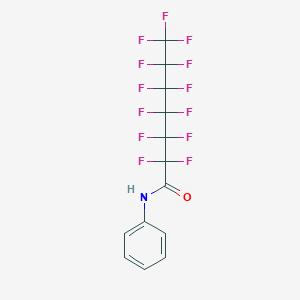

![11,11'-Disulfanediylbis[N-(3,5,6-tricyanopyrazin-2-yl)undecanamide]](/img/structure/B14236664.png)
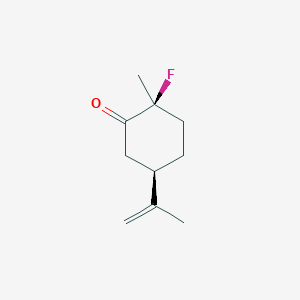
![4,4'-[{[2-(Trifluoromethyl)phenyl]methylene}bis(oxy)]dianiline](/img/structure/B14236675.png)
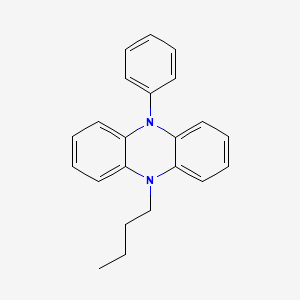
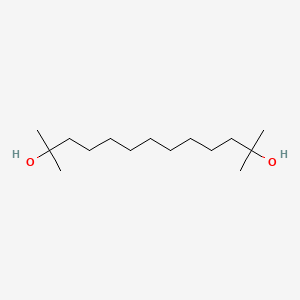
![N-{4-[(2E)-3-(Dimethylamino)-2-propenoyl]phenyl}-N-ethylacetamide](/img/structure/B14236689.png)
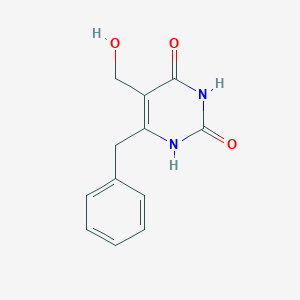
![4-(2,2,2-Trifluoro-1-{[(1S)-1-phenylethyl]amino}ethyl)phenol](/img/structure/B14236693.png)
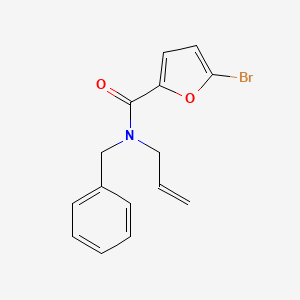
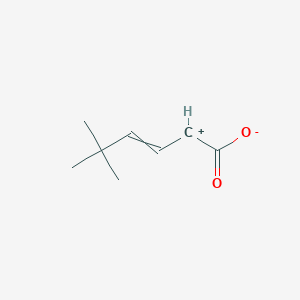
![(2Z)-N-hydroxy-4-[3-(5-methylfuran-2-yl)-5-nitro-1-benzofuran-2-yl]butan-2-imine](/img/structure/B14236716.png)
